

## Independent Validation of Naloxegol for Opioid-Induced Constipation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



**Naloxegol**, a peripherally acting mu-opioid receptor antagonist (PAMORA), has been established as a treatment for opioid-induced constipation (OIC) in adults with chronic non-cancer pain.[1][2] This guide provides an objective comparison of published research findings on the efficacy and safety of **naloxegol**, supported by experimental data from pivotal clinical trials and subsequent analyses.

# Efficacy of Naloxegol in Treating Opioid-Induced Constipation

The core evidence for **naloxegol**'s efficacy comes from two pivotal Phase 3, double-blind, randomized, placebo-controlled studies, KODIAC-04 and KODIAC-05.[3][4][5] These studies evaluated the efficacy of 12.5 mg and 25 mg daily doses of **naloxegol** over a 12-week period in patients with non-cancer pain and OIC.

A primary endpoint in these trials was the "response rate," defined as achieving three or more spontaneous bowel movements (SBMs) per week, with an increase of at least one SBM from baseline, for at least 9 out of 12 weeks and 3 out of the last 4 weeks.

Table 1: Comparison of Responder Rates in Pivotal Phase 3 Trials (KODIAC-04 & KODIAC-05)



| Study           | Treatment<br>Group   | Responder<br>Rate (%)            | Placebo<br>Responder<br>Rate (%) | P-value   |
|-----------------|----------------------|----------------------------------|----------------------------------|-----------|
| KODIAC-04       | Naloxegol 25 mg      | 44%                              | 29%                              | p=0.001   |
| KODIAC-05       | Naloxegol 25 mg      | 40%                              | 29%                              | p=0.021   |
| KODIAC-05       | Naloxegol 12.5<br>mg | Not Statistically<br>Significant | 29%                              | -         |
| Pooled Analysis | Naloxegol 25 mg      | 41.9%                            | 29.4%                            | p < 0.001 |
| Pooled Analysis | Naloxegol 12.5<br>mg | 37.8%                            | 29.4%                            | p = 0.008 |

Data sourced from multiple clinical trial reports.

The 25 mg dose of **naloxegol** consistently demonstrated a statistically significant improvement in the number of spontaneous bowel movements compared to placebo. The 12.5 mg dose also showed a higher response rate than placebo in a pooled analysis of the two studies.

Furthermore, **naloxegol** was found to be effective in patients who had an inadequate response to laxatives.

Another key efficacy measure was the time to the first post-dose SBM. Patients treated with 25 mg of **naloxegol** experienced their first SBM significantly sooner than those on placebo.

Table 2: Time to First Post-Dose Spontaneous Bowel Movement (SBM)

| Study                 | Treatment Group   | Median Time to<br>First SBM (hours) | Placebo Median<br>Time to First SBM<br>(hours) |
|-----------------------|-------------------|-------------------------------------|------------------------------------------------|
| KODIAC-04             | Naloxegol 25 mg   | 6                                   | 36                                             |
| KODIAC-05             | Naloxegol 25 mg   | 12                                  | 37                                             |
| Pooled LIR Population | Naloxegol 25 mg   | 7.6                                 | 41.1                                           |
| Pooled LIR Population | Naloxegol 12.5 mg | 19.2                                | 41.1                                           |



LIR: Laxative-Inadequate Response. Data sourced from multiple clinical trial reports.

## Safety and Tolerability Profile

**Naloxegol** was generally safe and well-tolerated in studies lasting up to 52 weeks. The most commonly reported adverse events were gastrointestinal in nature and appeared to be dose-dependent, occurring more frequently in the 25 mg group.

Table 3: Common Adverse Events Reported in Clinical Trials (Frequency >5%)

| Adverse Event  | Naloxegol 25 mg | Usual Care/Placebo |
|----------------|-----------------|--------------------|
| Abdominal Pain | 17.8%           | 3.3%               |
| Diarrhoea      | 12.9%           | 5.9%               |
| Nausea         | 9.4%            | 4.1%               |
| Headache       | 9.0%            | 4.8%               |
| Flatulence     | 6.9%            | 1.1%               |

Data from a 52-week safety study.

Importantly, there were no significant differences in pain scores or daily opioid doses between the **naloxegol** and placebo groups, indicating that **naloxegol** did not interfere with the central analgesic effect of opioids.

## **Comparison with an Alternative PAMORA**

A retrospective chart review compared the efficacy, safety, and cost of oral **naloxegol** to subcutaneous methylnaltrexone for OIC in a hospital setting. The study found that **naloxegol** was non-inferior to methylnaltrexone in producing a bowel movement within 48 hours.

Table 4: Naloxegol vs. Subcutaneous Methylnaltrexone in Hospitalized Patients



| Outcome                        | Naloxegol     | Methylnaltrexone |
|--------------------------------|---------------|------------------|
| Bowel Movement within 48 hours | Non-inferior  | -                |
| Bowel Movement within 24 hours | Non-inferior  | -                |
| Time to First Bowel Movement   | Non-inferior  | -                |
| Cost per patient               | \$193.16 less | -                |

Data from a multicenter retrospective chart review.

#### **Experimental Protocols**

The pivotal KODIAC-04 and KODIAC-05 studies were Phase 3, multicenter, randomized, double-blind, placebo-controlled trials.

Patient Population: Adult outpatients with chronic non-cancer pain receiving opioid therapy (30-1000 morphine milligram equivalents per day) for at least 4 weeks and experiencing OIC.

Intervention: Patients were randomized to receive a daily oral dose of **naloxegol** (12.5 mg or 25 mg) or a placebo.

Primary Endpoint: The primary efficacy endpoint was the percentage of responders as defined above.

Secondary Endpoints: Included time to first post-dose SBM, change from baseline in the mean number of SBMs per week, and patient-reported outcomes on constipation symptoms and quality of life.

#### **Visualizing the Mechanisms and Processes**

To better understand the context of **naloxegol**'s function and evaluation, the following diagrams illustrate the mechanism of opioid-induced constipation, the clinical trial workflow, and the logical relationship of **naloxegol**'s approval process.





Click to download full resolution via product page

Caption: Mechanism of Opioid-Induced Constipation and Naloxegol Action.





Click to download full resolution via product page

Caption: Simplified KODIAC Phase 3 Clinical Trial Workflow.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. dovepress.com [dovepress.com]
- 2. Naloxegol: A Review of Clinical Trials and Applications to Practice PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. A Prospective, Real-World, Multinational Study of Naloxegol for Patients with Cancer Pain Diagnosed with Opioid-Induced Constipation—The NACASY Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of Naloxegol in Patients with Chronic Non-Cancer Pain Who Experience Opioid-Induced Constipation: A Pooled Analysis of Two Global, Randomized Controlled Studies PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Independent Validation of Naloxegol for Opioid-Induced Constipation: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b613840#independent-validation-of-published-naloxegol-research-findings]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com